Ethyl 4-cyanobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62689. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

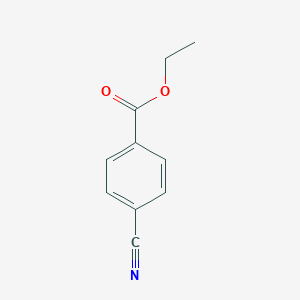

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSSWDFCYXSLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221769 | |

| Record name | Ethyl 4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7153-22-2 | |

| Record name | Benzoic acid, 4-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7153-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-cyanobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007153222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7153-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-cyanobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-cyanobenzoate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-cyanobenzoate (B1228447), a versatile aromatic compound, serves as a crucial building block in the synthesis of a wide array of organic molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its significant applications as a key intermediate in the pharmaceutical industry. Particular focus is given to its role in the synthesis of active pharmaceutical ingredients (APIs) such as the anticoagulant Dabigatran (B194492) etexilate and the antifibrinolytic agent Tranexamic acid. This document aims to be an essential resource for professionals engaged in medicinal chemistry and drug discovery.

Core Properties of Ethyl 4-cyanobenzoate

This compound, with the CAS number 7153-22-2 , is a white to light yellow crystalline powder.[1] It is characterized by the presence of both an ester and a nitrile functional group, making it a valuable bifunctional molecule in organic synthesis.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

| Property | Value |

| CAS Number | 7153-22-2 |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 52-54 °C |

| Boiling Point | 140 °C at 11 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | >110 °C (>230 °F) |

| Solubility | Log10 of Water Solubility (mol/L): -2.49 |

| InChI Key | JLSSWDFCYXSLQX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)c1ccc(C#N)cc1 |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral features include:

-

Infrared (IR) Spectroscopy : Characteristic peaks for the nitrile (C≡N) stretching vibration around 2230 cm⁻¹ and the ester carbonyl (C=O) stretching vibration around 1720 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons.

-

¹³C NMR: Resonances for the nitrile carbon, the ester carbonyl carbon, and the aromatic carbons.

-

-

Mass Spectrometry (MS) : A molecular ion peak corresponding to its molecular weight.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common laboratory-scale procedure involves the esterification of 4-cyanobenzoic acid.

General Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reaction of 4-cyanobenzaldehyde (B52832) with ethanol (B145695) in the presence of an ionic liquid.[4]

Experimental Protocol:

-

Reaction Setup : In a round-bottom flask, thoroughly mix 4-cyanobenzaldehyde (25 mmol), 1-butyl-3-methylimidazolium azide (B81097) ([bmim]N₃, 75 mmol), and ethanol (75 mmol).

-

Reaction Conditions : Stir the reaction mixture at a temperature of 50-60 °C.

-

Monitoring : Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent system of ethyl acetate/petroleum ether (1:7).

-

Isolation and Purification : Upon completion of the reaction, isolate the crude product. Purify the product by preparative chromatography using the same eluent system as for TLC to obtain pure this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature allows for sequential or parallel modifications of the nitrile and ester groups to build complex molecular architectures.

Intermediate in the Synthesis of Dabigatran Etexilate

Dabigatran etexilate is an oral anticoagulant that acts as a direct thrombin inhibitor.[2][10][11] The synthesis of this drug involves the preparation of a key intermediate, N-(4-cyanophenyl)glycine, which can be derived from this compound.

The overall synthetic strategy for Dabigatran etexilate involves the coupling of several key fragments. One of these fragments is a benzimidazole (B57391) core, which is ultimately derived from intermediates that can be prepared using this compound as a starting material. The cyano group of this compound can be transformed into an amidine group, which is a key pharmacophore in Dabigatran.

References

- 1. CN100427457C - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uk.typology.com [uk.typology.com]

- 6. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

- 7. lookchem.com [lookchem.com]

- 8. US20170050948A1 - Process for the Synthesis of Dabigatran Etexilate and Its Intermediates - Google Patents [patents.google.com]

- 9. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of Dabigatran Etexilate [yyhx.ciac.jl.cn]

- 11. researchgate.net [researchgate.net]

- 12. WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 13. CN113861131B - Preparation method of cetirizine impurity C - Google Patents [patents.google.com]

- 14. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

Ethyl 4-cyanobenzoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 4-cyanobenzoate (B1228447), a key intermediate in various synthetic applications. The document details its molecular characteristics, relevant quantitative data, and a standard experimental protocol for its synthesis.

Core Molecular Information

Ethyl 4-cyanobenzoate is an aromatic ester characterized by a benzene (B151609) ring substituted with an ethyl ester group and a nitrile group at the para position.

Molecular Formula: C₁₀H₉NO₂[1][2][3][4][5]

Molecular Weight: 175.18 g/mol [1][6][7]

Quantitative Data Summary

A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 175.18 g/mol | [1][6][7] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][3][4][5] |

| CAS Number | 7153-22-2 | [2][3][4][5][7] |

| Physical State | White to light yellow crystalline powder | [7] |

| Melting Point | 52-54 °C | [8] |

| Boiling Point | 140 °C at 11 mmHg | [9] |

| Flash Point | 113 °C (closed cup) | [8] |

| Density | 1.14 g/cm³ | [10] |

| LogP | 1.73498 | [10] |

| Refractive Index | 1.528 | [10] |

Experimental Protocol: Synthesis of this compound

This section details a general laboratory procedure for the synthesis of this compound from 4-cyanobenzaldehyde (B52832) and ethanol.[9]

Materials:

-

4-cyanobenzaldehyde (25 mmol)

-

Ethanol (75 mmol)

-

[bmim]N₃ (1-butyl-3-methylimidazolium azide) (75 mmol)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Combine 4-cyanobenzaldehyde, ethanol, and [bmim]N₃ in a suitable reaction vessel.

-

Stir the mixture thoroughly at a temperature of 50-60 °C.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent of ethyl acetate/petroleum ether (1:7).

-

Upon completion of the reaction, isolate the crude product.

-

Purify the product by preparative chromatography using ethyl acetate/petroleum ether as the eluent to obtain pure this compound.

Workflow and Visualization

The synthesis of this compound can be visualized as a straightforward workflow. The following diagram illustrates the key steps from reactants to the final purified product.

As of the current literature, this compound is primarily utilized as a chemical intermediate. There is no established role for this compound in specific biological signaling pathways. Therefore, a signaling pathway diagram is not applicable. The provided workflow illustrates the logical progression of its chemical synthesis.

References

- 1. This compound | C10H9NO2 | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. This compound, CasNo.7153-22-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 8. This compound 99 7153-22-2 [sigmaaldrich.com]

- 9. This compound | 7153-22-2 [chemicalbook.com]

- 10. guidechem.com [guidechem.com]

Ethyl 4-cyanobenzoate solubility in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of ethyl 4-cyanobenzoate (B1228447) in common organic solvents. Due to a lack of readily available quantitative solubility data in publicly accessible literature, this document focuses on providing a comprehensive experimental protocol for determining these values, alongside a qualitative summary and relevant physical properties.

Introduction to Ethyl 4-Cyanobenzoate

This compound is a chemical compound with the molecular formula C10H9NO2.[1][2][3][4][5] It is a white to almost white powder or crystalline solid.[1][4] This compound is of interest in various fields of chemical synthesis and pharmaceutical development due to its molecular structure, which includes an ethyl ester and a nitrile group attached to a benzene (B151609) ring. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents at various temperatures. While some sources qualitatively state that it is soluble in methanol, precise numerical values (e.g., in g/100 g solvent, mol/L, or mole fraction) are not provided.[1]

The table below is provided as a template for researchers to populate with experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Mole Fraction (x) |

| Methanol | Data not available | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | Data not available | |

| Acetone | Data not available | Data not available | Data not available | |

| Ethyl Acetate | Data not available | Data not available | Data not available | |

| Isopropanol | Data not available | Data not available | Data not available | |

| Acetonitrile | Data not available | Data not available | Data not available | |

| Toluene | Data not available | Data not available | Data not available | |

| Water | 25 (estimated) | ~0.056 | ~0.0032 | ~5.8 x 10⁻⁵ |

Note: The water solubility is estimated from a predicted log10WS (log10 of water solubility in mol/L) of -2.49.[6]

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the widely accepted isothermal equilibrium method.

3.1. Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: HPLC-grade or equivalent high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath with precise temperature control (±0.1 °C)

-

Glass vials or flasks with airtight seals

-

Magnetic stir bars and stirrer (optional)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

-

Oven for drying glassware

-

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and this should be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the exact mass of the filtered solution.

-

-

Analysis of Solute Concentration:

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

3.3. Data Calculation

-

Solubility in g/100 g solvent:

-

Calculate the mass of the solute in the filtered sample from the determined concentration and the total volume of the diluted sample.

-

Calculate the mass of the solvent in the filtered sample by subtracting the mass of the solute from the total mass of the filtered sample.

-

Express the solubility as: (mass of solute / mass of solvent) x 100.

-

-

Solubility in mol/L:

-

Mole Fraction (x):

-

Calculate the moles of the solute in the filtered sample.

-

Calculate the moles of the solvent in the filtered sample using its mass and molecular weight.

-

Calculate the mole fraction as: moles of solute / (moles of solute + moles of solvent).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

- 1. This compound | 7153-22-2 [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C10H9NO2 | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(7153-22-2)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemeo.com [chemeo.com]

Spectroscopic Profile of Ethyl 4-cyanobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 4-cyanobenzoate (B1228447) (CAS No. 7153-22-2), a key intermediate in the synthesis of various organic compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 4-cyanobenzoate

-

Molecular Formula: C₁₀H₉NO₂[1]

-

Molecular Weight: 175.18 g/mol [1]

-

Appearance: White to off-white crystalline powder

-

Melting Point: 52-54 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide characteristic signals corresponding to the different nuclei in the molecule.

¹H NMR Data

The proton NMR spectrum of this compound exhibits distinct signals for the aromatic protons of the benzene (B151609) ring and the protons of the ethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.16 | Doublet (d) | 2H | 6.9 | Aromatic protons (ortho to -COOEt) |

| 7.76 | Doublet (d) | 2H | 6.8 | Aromatic protons (ortho to -CN) |

| 4.43 | Quartet (q) | 2H | 7.2 | -OCH₂CH₃ |

| 1.42 | Triplet (t) | 3H | 7.2 | -OCH₂CH₃ |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 164.8 | C=O (Ester carbonyl) |

| 134.0 | Aromatic C (quaternary, attached to -COOEt) |

| 132.3 | Aromatic CH (ortho to -CN) |

| 130.0 | Aromatic CH (ortho to -COOEt) |

| 118.1 | Aromatic C (quaternary, attached to -CN) |

| 116.7 | -C≡N (Nitrile carbon) |

| 61.8 | -OCH₂CH₃ |

| 14.2 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~2230 | Strong | C≡N stretch (Nitrile) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1608 | Medium | Aromatic C=C stretch |

| ~1275 | Strong | C-O stretch (Ester) |

| ~1100 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in the formation of a molecular ion and characteristic fragment ions, which are useful for confirming the molecular weight and aspects of the structure.

| m/z | Relative Intensity (%) | Assignment |

| 175 | 30 | [M]⁺ (Molecular ion) |

| 147 | 43 | [M - C₂H₄]⁺ |

| 130 | 100 | [M - OC₂H₅]⁺ |

| 102 | 43 | [M - COOC₂H₅]⁺ |

| 45 | 18 | [C₂H₅O]⁺ |

Data sourced from NIST and PubChem databases.[1][2]

Experimental Protocols

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm). The spectrum is recorded on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to single lines for each carbon environment.

FT-IR Spectroscopy

The solid sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a KBr plate, and allowing the solvent to evaporate. The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) source coupled to a mass analyzer. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated by the mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow of spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4-Cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-cyanobenzoate (B1228447) from 4-cyanobenzoic acid. The primary method detailed is the Fischer-Speier esterification, a cornerstone of organic synthesis for converting carboxylic acids into esters. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Reaction Overview: Fischer-Speier Esterification

The synthesis of ethyl 4-cyanobenzoate from 4-cyanobenzoic acid is achieved through the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed.

The overall reaction is as follows:

4-Cyanobenzoic Acid + Ethanol (B145695) ⇌ this compound + Water

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Cyanobenzoic Acid | 1 equivalent | General Fischer Esterification Protocol |

| Ethanol | Excess (serves as solvent and reactant) | General Fischer Esterification Protocol |

| Acid Catalyst (e.g., H₂SO₄) | Catalytic amount (e.g., 0.1-0.5 equivalents) | General Fischer Esterification Protocol |

| Reaction Conditions | ||

| Temperature | Reflux (boiling point of ethanol, ~78 °C) | General Fischer Esterification Protocol |

| Reaction Time | 2 - 12 hours (reaction progress dependent) | General Protocols & Patent Data |

| Product Information | ||

| Product Name | This compound | |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2][3] |

| Melting Point | 52-54 °C (lit.) | [3][4] |

| Appearance | White to light yellow crystalline powder | |

| Yield and Purity | ||

| Theoretical Yield | Dependent on starting material quantity | |

| Reported Yield (from amide) | 95% (crude), 85% (purified) | [5] |

| Reported Purity | 99.5% | [5] |

Detailed Experimental Protocol

This protocol is a synthesized procedure based on general Fischer esterification methods and specific data for related reactions.

Materials:

-

4-Cyanobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine 4-cyanobenzoic acid and an excess of absolute ethanol. While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of ethanol (approximately 78 °C).

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically 2-4 hours, as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Evaporation: Filter off the drying agent and evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a white to off-white crystalline solid.[5]

-

Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as NMR and IR to confirm its identity and purity.[1][6]

Visual Diagrams

Fischer Esterification Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification of 4-cyanobenzoic acid.

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure for the synthesis of this compound.

Caption: Experimental workflow for synthesis.

This guide provides a thorough foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures as necessary for their specific laboratory conditions and safety protocols.

References

- 1. This compound | C10H9NO2 | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound 99 7153-22-2 [sigmaaldrich.com]

- 4. This compound | 7153-22-2 [chemicalbook.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. This compound(7153-22-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Crystal Structure of Ethyl 4-cyanobenzoate

To our valued researchers, scientists, and drug development professionals,

This technical guide is intended to provide a comprehensive overview of the crystal structure of Ethyl 4-cyanobenzoate (B1228447). However, after a thorough and extensive search of publicly available scientific databases and literature, it has been determined that the specific single-crystal X-ray crystallographic data for Ethyl 4-cyanobenzoate has not been published. This includes a lack of entries in the Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures.

Consequently, the quantitative crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available. This guide will, therefore, outline the general experimental protocols and methodologies that would be employed for the crystal structure determination of a small organic molecule like this compound. Additionally, a logical workflow for such an analysis is provided in the form of a Graphviz diagram.

Data Presentation: Hypothetical Crystallographic Data

While specific data for this compound is unavailable, a typical summary of crystallographic data for a small organic molecule is presented in the table below for illustrative purposes.

| Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₁₀H₉NO₂ |

| Formula Weight | 175.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 15.678(6) |

| α (°) | 90 |

| β (°) | 98.76(5) |

| γ (°) | 90 |

| Volume (ų) | 851.2(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.368 |

| Absorption Coeff. (mm⁻¹) | 0.096 |

| F(000) | 368 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 5432 |

| Independent reflections | 1876 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.055, wR2 = 0.154 |

| R indices (all data) | R1 = 0.078, wR2 = 0.168 |

Experimental Protocols: A Generalized Approach for Small Molecule Crystallography

The following section details a standard methodology for the determination of the crystal structure of a small organic molecule like this compound.

Crystal Growth

High-quality single crystals are a prerequisite for X-ray diffraction analysis. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, leading to crystallization at the interface.

-

Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

X-ray Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process involves the following steps:

-

Crystal Screening: The crystal is initially screened to assess its quality, including the diffraction pattern's sharpness and the presence of single or multiple domains.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

-

Data Collection Strategy: Based on the unit cell and crystal system, a strategy for collecting a complete dataset is devised. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).

-

Data Integration and Scaling: The raw diffraction data are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The collected and processed data are then used to solve and refine the crystal structure:

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. These methods use the intensities and phases of the reflections to generate an initial electron density map.

-

Structure Refinement: The initial model of the structure is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factors (R1, wR2), goodness-of-fit, and residual electron density, to ensure the quality and accuracy of the model.

Mandatory Visualization: Logical Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from sample preparation to the final validation of a crystal structure.

Purity Analysis of Commercial Ethyl 4-Cyanobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation essential for the purity analysis of commercial Ethyl 4-cyanobenzoate (B1228447). Ensuring the purity of this compound is critical for its application in research, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other advanced materials. This document details the common impurities, analytical techniques for their identification and quantification, and presents the data in a clear, structured format.

Introduction to Ethyl 4-Cyanobenzoate and its Purity

This compound is a key intermediate in organic synthesis. Its purity is a critical determinant of reaction yield, byproduct formation, and the safety and efficacy of the final product. Commercial grades of this compound typically have a purity of 98-99%.[1][2][3] Impurities can arise from the synthesis process, degradation, or storage.

Molecular Structure:

Potential Impurities in Commercial this compound

Impurities in commercial this compound can be categorized as process-related impurities, degradation products, and residual solvents.

Table 1: Potential Impurities in Commercial this compound

| Impurity Name | Chemical Structure | Origin | Typical Limit (if specified) |

| 4-Cyanobenzoic acid | 4-NC-C₆H₄-COOH | Incomplete esterification or hydrolysis of the final product. | < 0.5% |

| Ethyl 4-aminobenzoate | 4-H₂N-C₆H₄-COOEt | Byproduct from certain synthetic routes. | Not typically specified |

| 4-Cyanobenzaldehyde | 4-NC-C₆H₄-CHO | Unreacted starting material. | Not typically specified |

| Residual Solvents (e.g., Toluene, Ethanol) | - | Solvents used in synthesis and purification. | As per ICH Q3C guidelines |

Analytical Techniques for Purity Assessment

A multi-faceted approach is necessary for a comprehensive purity analysis of this compound. The following techniques are commonly employed:

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the main component and its organic impurities. A reversed-phase method is typically used.

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid). A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more non-polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of the mobile phase's initial composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents.

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Split/splitless injector at 250°C.

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 550.

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine the purity against a certified reference standard.

Experimental Protocol: Quantitative NMR (qNMR)

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.

-

Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

-

Procedure:

-

Accurately weigh the this compound sample and the internal standard into a vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent.

-

Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.

-

Integrate the signals of the analyte and the internal standard.

-

Calculate the purity of the analyte based on the integral values, the number of protons, and the known purity of the internal standard.

-

Melting Point Determination

The melting point is a good indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed melting range indicates the presence of impurities. The reported melting point for this compound is typically in the range of 52-56°C.

Experimental Protocol: Melting Point Determination

-

Finely powder a small amount of the dried sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 10-20°C per minute for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2°C per minute as the melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

Karl Fischer Titration

This technique is used to determine the water content in the sample, which is a common impurity.

Experimental Protocol: Karl Fischer Titration

-

Standardize the Karl Fischer reagent with a known amount of water.

-

Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).

-

Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

-

Calculate the water content as a percentage.

Data Presentation and Interpretation

The results from the various analytical techniques should be compiled to provide a comprehensive purity profile of the commercial this compound.

Table 2: Typical Purity Profile of Commercial this compound

| Parameter | Method | Typical Specification |

| Assay | HPLC or qNMR | ≥ 98.0% |

| Individual Unspecified Impurity | HPLC | ≤ 0.10% |

| Total Impurities | HPLC | ≤ 2.0% |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Melting Range | Melting Point Apparatus | 52 - 56°C |

| Residual Solvents | GC-MS | Conforms to ICH Q3C |

Conclusion

The purity of commercial this compound is a critical parameter that must be thoroughly assessed to ensure its suitability for use in research and development, particularly in the pharmaceutical industry. A combination of chromatographic, spectroscopic, and physical measurement techniques provides a comprehensive understanding of the impurity profile. This guide has outlined the key analytical methodologies and provided a framework for the presentation and interpretation of the resulting data. Adherence to these principles will enable researchers and scientists to confidently evaluate the quality of their starting materials, leading to more robust and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Thermal Properties of Ethyl 4-cyanobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Ethyl 4-cyanobenzoate (B1228447), with a particular focus on its melting point. The information is curated for professionals in research and development, especially within the pharmaceutical industry, where understanding the thermal behavior of chemical entities is crucial for drug substance characterization, formulation development, and stability assessment.

Introduction to Ethyl 4-cyanobenzoate

This compound is a chemical compound with the molecular formula C₁₀H₉NO₂. It is an ester of 4-cyanobenzoic acid and ethanol. Its chemical structure features a benzene (B151609) ring substituted with a cyano group and an ethyl ester group at the para position. This molecule is of interest in various fields, including organic synthesis and materials science. A thorough understanding of its thermal properties is fundamental for its application and processing.

Thermal Properties

The thermal properties of a compound dictate its behavior under different temperature regimes. For this compound, the key thermal property of interest is its melting point, which marks the transition from the solid to the liquid state. Other important thermal parameters include the enthalpy of fusion and its decomposition profile.

Quantitative Data Summary

The following table summarizes the available quantitative data for the thermal properties of this compound.

| Thermal Property | Value | Data Type | Source |

| Melting Point | 52-54 °C | Experimental | --INVALID-LINK--[1] |

| Melting Point | 52-56 °C | Experimental | --INVALID-LINK--[2] |

| Melting Point | 52-54 °C | Experimental | --INVALID-LINK--[3] |

| Enthalpy of Fusion (ΔHfus) | 19.60 kJ/mol | Calculated | --INVALID-LINK--[4] |

| Thermal Decomposition | Nitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide | Experimental | --INVALID-LINK--[5] |

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into an aluminum DSC pan.

-

Encapsulation: The pan is hermetically sealed to prevent any loss of sample due to sublimation.

-

Instrument Setup:

-

An empty, hermetically sealed aluminum pan is used as a reference.

-

The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Program:

-

The sample is first equilibrated at a temperature well below its expected melting point (e.g., 25 °C).

-

The temperature is then ramped up at a constant heating rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).

-

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature.

-

The melting point is determined as the onset temperature or the peak temperature of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

-

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To assess the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a constant flow rate (e.g., 50 mL/min).

-

-

Thermal Program:

-

The sample is equilibrated at a starting temperature (e.g., 30 °C).

-

The temperature is then increased at a constant heating rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset of significant weight loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Caption: Key thermal properties relationship.

References

- 1. 4-氰基苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 7153-22-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | 7153-22-2 [chemicalbook.com]

- 4. chemeo.com [chemeo.com]

- 5. This compound(7153-22-2)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

Chemical reactivity of the nitrile group in Ethyl 4-cyanobenzoate

An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in Ethyl 4-cyanobenzoate (B1228447)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in Ethyl 4-cyanobenzoate. This compound is a bifunctional molecule featuring both an ester and a nitrile group, making it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the para-substituted ethyl ester group influences the reactivity of the nitrile moiety. This document details key transformations of the nitrile group, including hydrolysis, reduction, cycloaddition reactions, and nucleophilic additions. For each reaction class, this guide presents detailed experimental protocols, summarizes quantitative data, and provides visual diagrams of reaction pathways and workflows to support research and development activities.

Introduction to this compound

This compound (CAS No. 7153-22-2) is an aromatic compound with the molecular formula C10H9NO2.[1][2] Its structure consists of a benzene (B151609) ring substituted with an ethyl ester group and a nitrile group at the para position. This arrangement makes the nitrile carbon electrophilic and susceptible to a variety of chemical transformations.[3][4] The presence of two distinct functional groups allows for selective reactions, positioning this compound as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7153-22-2 | [2] |

| Molecular Formula | C10H9NO2 | [2] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [5][6] |

| Melting Point | 52-55 °C | [7] |

| Boiling Point | 300.5 °C at 760 mmHg | [7] |

| SMILES | CCOC(=O)c1ccc(cc1)C#N |

Key Reactions of the Nitrile Group

The carbon-nitrogen triple bond in this compound is polarized, rendering the carbon atom electrophilic and the nitrogen atom nucleophilic and Lewis basic.[8] This electronic structure governs its reactivity, primarily through nucleophilic addition reactions to the carbon atom.[3]

Hydrolysis

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed.[9][10]

Acid-Catalyzed Hydrolysis

In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water.[10][11] The final product is 4-(ethoxycarbonyl)benzoic acid.

Base-Catalyzed Hydrolysis

Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile.[10] The reaction yields the salt of the corresponding carboxylic acid, which upon acidification, gives the free carboxylic acid.[9]

Table 2: Summary of Hydrolysis Reactions

| Reaction | Reagents & Conditions | Product | Yield (%) |

| Acidic Hydrolysis | Dilute HCl or H2SO4, heat (reflux) | 4-(ethoxycarbonyl)benzoic acid | Typically high |

| Alkaline Hydrolysis | Aqueous NaOH or Ba(OH)2, heat (reflux), then H3O+ workup | 4-(ethoxycarbonyl)benzoic acid | Typically high |

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol is adapted from a general procedure for the hydrolysis of aromatic nitriles.[12]

-

Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent).

-

Reagents: Add a 10% aqueous solution of sodium hydroxide (NaOH) (2-3 equivalents).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of ammonia (B1221849) gas evolution (which can be tested with moist litmus (B1172312) paper).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Acidification: Slowly acidify the cooled solution with dilute hydrochloric acid (HCl) until the pH is acidic. The carboxylic acid product will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-(ethoxycarbonyl)benzoic acid.

Reduction to Primary Amine

The nitrile group is readily reduced to a primary amine, ethyl 4-(aminomethyl)benzoate. This transformation is crucial for introducing a basic aminomethyl group into an aromatic ring. Common methods include catalytic hydrogenation and reduction with metal hydrides.[13][14] The ester group is typically stable under these conditions, especially with catalytic hydrogenation.[15]

Catalytic Hydrogenation

This is often the most economical and selective method.[14] Catalysts like Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO2) are commonly used with hydrogen gas at elevated pressure and temperature.[15][16]

Metal Hydride Reduction

Powerful reducing agents like Lithium Aluminum Hydride (LiAlH4) effectively reduce nitriles to primary amines.[16][17] The reaction is typically performed in an anhydrous ether solvent, followed by a careful aqueous workup to quench the excess hydride and hydrolyze the aluminum complexes.[18]

Table 3: Summary of Reduction Reactions

| Method | Reagents & Conditions | Product | Yield (%) | Reference(s) |

| Catalytic Hydrogenation | H2 (gas), Raney Ni (or Pd/C, PtO2), solvent (e.g., ethanol, THF), elevated T & P | Ethyl 4-(aminomethyl)benzoate | >90% | [14][19] |

| Metal Hydride Reduction | 1. LiAlH4, anhydrous THF or Et2O, 0 °C to reflux 2. H2O/H3O+ workup | Ethyl 4-(aminomethyl)benzoate | High | [17][20] |

Experimental Protocol: Catalytic Hydrogenation using a Ruthenium Catalyst

This protocol is adapted from a procedure for the reduction of benzonitriles.[19]

-

Setup: In a high-pressure stainless-steel autoclave, add this compound (1 equivalent), a suitable solvent like toluene (B28343) or THF, and the catalyst (e.g., 0.5 mol% Ru complex).

-

Reaction: Seal the autoclave, purge with argon or nitrogen, and then pressurize with hydrogen gas (e.g., 30-35 bar).

-

Heating: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

-

Monitoring: The reaction is typically run for a set time (e.g., 1-18 hours).

-

Isolation: After completion, cool the reactor to room temperature and carefully release the hydrogen pressure. Filter the reaction mixture through a pad of celite or silica (B1680970) gel to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude product, ethyl 4-(aminomethyl)benzoate, can be further purified by chromatography or crystallization if necessary.

[3+2] Cycloaddition to form Tetrazoles

The reaction of the nitrile group with an azide (B81097) (N3-) is a classic example of a [3+2] cycloaddition, yielding a 5-substituted tetrazole ring. This moiety is of significant interest in medicinal chemistry as it is a common bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[21][22] This reaction is a key step in the synthesis of several blockbuster drugs, including Angiotensin II receptor blockers like Losartan and Valsartan.[23]

Table 4: Summary of Tetrazole Synthesis

| Reagents | Conditions | Product | Yield (%) |

| Sodium Azide (NaN3), Ammonium (B1175870) Chloride (NH4Cl) | DMF, 100-120 °C | Ethyl 4-(1H-tetrazol-5-yl)benzoate | High |

| Trialkyltin azide or in-situ generated HN3 | Toluene or DMF, heat | Ethyl 4-(1H-tetrazol-5-yl)benzoate | High |

Experimental Protocol: Synthesis of Ethyl 4-(1H-tetrazol-5-yl)benzoate

This protocol is based on general methods for tetrazole synthesis from aromatic nitriles.[23][24]

-

Setup: To a three-necked flask fitted with a condenser and a nitrogen inlet, add this compound (1 equivalent), sodium azide (NaN3, ~1.5 equivalents), and ammonium chloride (NH4Cl, ~1.5 equivalents).

-

Solvent: Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

-

Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction by TLC.

-

Workup: Cool the mixture to room temperature and pour it into acidified water (e.g., dilute HCl).

-

Isolation: The product will often precipitate. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) to give pure Ethyl 4-(1H-tetrazol-5-yl)benzoate.

Nucleophilic Addition of Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX), readily attack the electrophilic carbon of the nitrile.[10][25] The initial addition forms an imine anion, which is stable to further addition. Subsequent acidic hydrolysis of the intermediate imine yields a ketone.[17] This reaction provides a powerful method for forming carbon-carbon bonds and synthesizing ketones.

Note: When using Grignard reagents with this compound, the ester group is also susceptible to attack. Careful control of stoichiometry (using just over 1 equivalent of the Grignard reagent) and temperature may favor reaction at the nitrile, but a mixture of products is likely. Protecting the ester group or using a less reactive organometallic reagent might be necessary for selectivity.

Table 5: Summary of Grignard Reaction

| Reagent | Conditions | Product (after hydrolysis) |

| R-MgX (e.g., CH3MgBr) | 1. Anhydrous ether (THF or Et2O) 2. H3O+ | 1-(4-(ethoxycarbonyl)phenyl)ethan-1-one |

Experimental Protocol: Reaction with a Grignard Reagent

This protocol is adapted from general procedures for the addition of Grignard reagents to nitriles.[25]

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.

-

Addition: Cool the solution in an ice bath (0 °C). Slowly add the Grignard reagent (e.g., methylmagnesium bromide, ~1.1 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

-

Quenching & Hydrolysis: Cool the reaction mixture again in an ice bath and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) or dilute acid (e.g., 1M HCl).

-

Extraction: Transfer the mixture to a separatory funnel. If necessary, add more ether to dissolve all the organic material. Separate the layers and extract the aqueous layer two more times with ether.

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and remove the solvent under reduced pressure to yield the crude ketone product.

-

Purification: Purify the crude product by column chromatography or distillation.

Conclusion

The nitrile group in this compound is a versatile functional handle that participates in a wide range of important chemical transformations. As demonstrated in this guide, it can be converted into carboxylic acids, primary amines, tetrazoles, and ketones through well-established synthetic methodologies. The ability to selectively transform the nitrile in the presence of an ester group makes this compound a highly valuable intermediate for the synthesis of complex molecules, particularly in the field of drug discovery and development. The protocols and data presented herein serve as a practical resource for scientists engaged in synthetic organic chemistry.

References

- 1. This compound | C10H9NO2 | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nitrile - Wikipedia [en.wikipedia.org]

- 5. This compound, CasNo.7153-22-2 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. This compound | 7153-22-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. guidechem.com [guidechem.com]

- 8. fiveable.me [fiveable.me]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 11. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 12. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]

- 24. 1H-Tetrazole synthesis [organic-chemistry.org]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

Hydrolysis of Ethyl 4-cyanobenzoate to 4-cyanobenzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical hydrolysis of ethyl 4-cyanobenzoate (B1228447) to 4-cyanobenzoic acid, a critical transformation in the synthesis of various pharmaceutical and functional material precursors. This document outlines detailed experimental protocols for both acidic and basic hydrolysis, presents quantitative data in structured tables, and illustrates the reaction pathways and workflows using diagrams.

Introduction

4-Cyanobenzoic acid is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and liquid crystals.[1] One common synthetic route to this compound is the hydrolysis of its corresponding ethyl ester, ethyl 4-cyanobenzoate. This process can be effectively carried out under either acidic or basic conditions. The choice of method often depends on the desired reaction kinetics, scale, and compatibility with other functional groups in the starting material. This guide details the methodologies for both approaches.

Reaction Mechanism and Signaling Pathway

The hydrolysis of an ester is a nucleophilic acyl substitution reaction. In the case of this compound, the ester group is attacked by a nucleophile (hydroxide ion in basic hydrolysis or water in acid-catalyzed hydrolysis), leading to the cleavage of the acyl-oxygen bond and the formation of a carboxylate (in base) or a carboxylic acid (in acid) and ethanol.

Caption: General reaction pathway for the hydrolysis of this compound.

Experimental Protocols

Detailed methodologies for both base-catalyzed (saponification) and acid-catalyzed hydrolysis are presented below.

Base-Catalyzed Hydrolysis (Saponification)

This method typically employs a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solvent. The reaction is generally faster and proceeds to completion as the carboxylate salt formed is not in equilibrium with the ester.

Experimental Workflow:

Caption: Workflow for the base-catalyzed hydrolysis of this compound.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as methanol (B129727) or ethanol.

-

Addition of Base: Add a 30% aqueous solution of sodium hydroxide (NaOH) to the flask.

-

Reaction: Heat the reaction mixture to reflux with stirring for a period of 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction (Optional): Extract the aqueous mixture with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.

-

Acidification: Acidify the aqueous phase with concentrated hydrochloric acid (HCl) until the pH is acidic, which will cause the 4-cyanobenzoic acid to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water to remove any remaining salts and dry it under vacuum to obtain the final product. For higher purity, the product can be recrystallized from water.[2]

Acid-Catalyzed Hydrolysis

This method typically utilizes a strong acid, such as hydrochloric acid or sulfuric acid, in an excess of water. This reaction is reversible, so a large excess of water is often used to drive the equilibrium towards the products.

Experimental Workflow:

Caption: Workflow for the acid-catalyzed hydrolysis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound with a dilute solution of a strong acid, such as 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). A large excess of the aqueous acid solution should be used.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress should be monitored by a suitable analytical technique like TLC or HPLC.

-

Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. The 4-cyanobenzoic acid should precipitate out of the solution upon cooling due to its lower solubility in the acidic aqueous medium.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove the acid catalyst and any water-soluble byproducts. Dry the purified 4-cyanobenzoic acid. Further purification can be achieved by recrystallization.

Quantitative Data

The following tables summarize typical quantitative data for the hydrolysis of this compound. Please note that specific results can vary based on the exact reaction conditions and scale.

Table 1: Base-Catalyzed Hydrolysis of this compound

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Reagents | Sodium Hydroxide (NaOH) | [2] |

| Solvent | Methanol/Water | [2] |

| Reaction Temperature | Reflux | [2] |

| Reaction Time | 4 hours | [2] |

| Yield | >95% (typical for saponification) | [2] |

Table 2: Acid-Catalyzed Hydrolysis of this compound

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Reagents | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | General Procedure |

| Solvent | Water | General Procedure |

| Reaction Temperature | Reflux | General Procedure |

| Reaction Time | Several hours (reaction is reversible) | General Procedure |

| Yield | Variable (depends on equilibrium) | General Procedure |

Purification and Characterization

The primary method for purification of the resulting 4-cyanobenzoic acid is recrystallization from water.[2] The purity of the final product can be assessed by determining its melting point and using spectroscopic techniques such as NMR and IR spectroscopy.

Table 3: Physical Properties of 4-Cyanobenzoic Acid

| Property | Value |

| Appearance | White crystalline powder |

| Melting Point | 219-221 °C |

| Solubility | Slightly soluble in cold water, more soluble in hot water and organic solvents. |

Conclusion

The hydrolysis of this compound to 4-cyanobenzoic acid is a fundamental and efficient transformation. The choice between acid- and base-catalyzed methods will depend on the specific requirements of the synthesis. Base-catalyzed hydrolysis is generally preferred for its higher yield and faster reaction times. Proper purification through recrystallization is crucial to obtain a high-purity product suitable for further applications in research and development.

References

The Versatility of Ethyl 4-Cyanobenzoate in Advanced Materials Science

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Ethyl 4-cyanobenzoate (B1228447), a seemingly simple aromatic ester, serves as a pivotal building block in the design and synthesis of a diverse array of advanced materials. Its rigid core, coupled with the reactive cyano and ester functionalities, provides a versatile platform for creating materials with tailored optical, thermal, and mechanical properties. This technical guide explores the significant applications of Ethyl 4-cyanobenzoate in the realms of liquid crystals, high-performance polymers, and metal-organic frameworks (MOFs), offering an in-depth look at the synthesis, properties, and potential of these materials.

Liquid Crystals: Engineering Mesophase Behavior

This compound and its derivatives are fundamental components in the synthesis of both calamitic (rod-like) and bent-core liquid crystals. The presence of the cyano group imparts a strong dipole moment, which is crucial for the formation of various mesophases, including the technologically important nematic and smectic phases.

Calamitic Liquid Crystals

In calamitic liquid crystals, the linear geometry of the cyanobenzoate core contributes to the anisotropic molecular arrangements that define liquid crystalline behavior. The synthesis of these materials often involves extending the molecular length by coupling this compound with other aromatic units.

Experimental Protocol: Synthesis of a Nematic Liquid Crystal via Wittig Reaction

A common strategy to elongate the molecular structure is through a Wittig reaction, creating a stilbene-based core.

-

Materials: Benzyltriphenylphosphonium (B107652) chloride, a suitable benzaldehyde (B42025) derivative, sodium hydroxide (B78521), dichloromethane.

-

Procedure:

-

In a round-bottom flask, benzyltriphenylphosphonium chloride and the selected benzaldehyde are dissolved in dichloromethane.

-

A 50% aqueous solution of sodium hydroxide is added dropwise with vigorous stirring to generate the phosphorus ylide in situ.

-

The reaction mixture is refluxed for 30-60 minutes, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the final stilbene-based liquid crystal.[1][2]

-

Experimental Protocol: Synthesis via Knoevenagel Condensation

The Knoevenagel condensation provides another route to extend the molecular core, often by reacting a ketone derivative with an active methylene (B1212753) compound like malononitrile (B47326).

-

Materials: A ketone-functionalized aromatic compound, malononitrile or ethyl cyanoacetate, a basic catalyst (e.g., piperidine (B6355638) or ammonium (B1175870) acetate), and a solvent capable of azeotropic water removal (e.g., toluene).

-

Procedure:

-

The ketone, active methylene compound, and a catalytic amount of the base are dissolved in the solvent in a flask equipped with a Dean-Stark apparatus.

-

The mixture is heated to reflux, and the reaction progress is monitored by the collection of water in the Dean-Stark trap and by TLC.

-

Once the reaction is complete, the mixture is cooled, and the solvent is removed.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield the α,β-unsaturated product.[3][4][5]

-

Quantitative Data: Phase Transitions of Cyanobenzoate-Based Calamitic Liquid Crystals

The phase transition temperatures are critical parameters that define the operational range of a liquid crystal. These are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[6][7]

| Compound/Series | Structure | Phase Transitions (°C) | Reference |

| 4-Alkyl-4'-cyanobiphenyls (nCB) | n-Alkyl-Ph-Ph-CN | Varies with alkyl chain length (n). For 5CB: Cr 24 N 35.3 I. For 8CB: Cr 21.5 SmA 33.5 N 40.5 I. | [8] |

| CB10O·m series | CN-Ph-Ph-O-(CH2)10-O-Ph-N=CH-Ph-Alkyl(m) | Exhibits nematic and smectic phases. Transition temperatures depend on the length of the terminal alkyl chain (m). | [9] |

| Azobenzene-based LCs | R-O-Ph-N=N-Ph-COOR' | Compounds 2a-d show stable smectic and nematic phases over a broad temperature range. | [6] |

Cr: Crystalline, N: Nematic, SmA: Smectic A, I: Isotropic.

Bent-Core Liquid Crystals